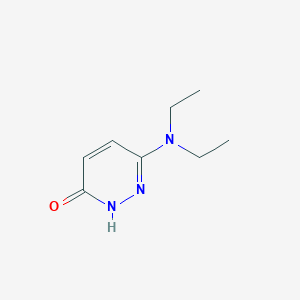

6-(Diethylamino)pyridazin-3(2H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(diethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-11(4-2)7-5-6-8(12)10-9-7/h5-6H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCPXBINDLQTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742252 | |

| Record name | 6-(Diethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88259-92-1 | |

| Record name | 6-(Diethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyridazinone Heterocycles: Structure and Core Reactivity

Pyridazinones are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. sphinxsai.com This structural arrangement, specifically the 1,2-diazine framework, imparts distinct physicochemical properties to the molecule. sphinxsai.com The parent pyridazine (B1198779) ring is aromatic and possesses a significant dipole moment. sphinxsai.comnih.gov

The reactivity of the pyridazinone core is influenced by the presence of the nitrogen atoms and the carbonyl functionality. The nitrogen atoms can act as bases, forming salts with mineral acids, although the protonation of the second nitrogen is energetically less favorable. sphinxsai.com The ring system can participate in various chemical reactions, including N-alkylation and reactions involving the carbonyl group. The synthesis of pyridazinone derivatives often involves the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids or mucohalic acids, with hydrazines. sphinxsai.comwikipedia.org

The introduction of substituents onto the pyridazinone ring can significantly modulate its electronic properties and reactivity, leading to a wide array of derivatives with tailored characteristics. nih.gov These derivatives have been the subject of extensive research due to their broad spectrum of biological activities. researchgate.netbenthamdirect.com

Importance of the Diethylamino Moiety in Heterocyclic Frameworks

The diethylamino group, a secondary amine, is a common substituent in organic chemistry and plays a crucial role when incorporated into heterocyclic frameworks. wikipedia.org Its presence can significantly influence the electronic and steric properties of the parent heterocycle.

Electronically, the nitrogen atom of the diethylamino group possesses a lone pair of electrons that can be donated into the heterocyclic ring system through resonance, thereby increasing the electron density of the ring. This electron-donating nature can affect the reactivity of the heterocycle in various chemical transformations.

Sterically, the two ethyl groups of the diethylamino moiety introduce bulk, which can hinder the approach of reagents to adjacent positions on the heterocyclic ring. This steric hindrance can be exploited to direct reactions to specific sites on the molecule. Furthermore, the diethylamino group can participate in hydrogen bonding, influencing the intermolecular interactions and, consequently, the physical properties of the compound. wikipedia.org In the context of fused heterocyclic systems, the diethylamino group has been utilized in synthetic strategies involving enaminones and related compounds. consensus.app The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, highlighting the synthetic utility of such groups in forming new heterocyclic rings. nih.gov

Historical Development and Early Research Trends in Pyridazinone Chemistry

The study of pyridazine (B1198779) and its derivatives dates back to the late 19th century. Emil Fischer first prepared a pyridazine derivative in the course of his work on the Fischer indole (B1671886) synthesis. wikipedia.org The parent pyridazine heterocycle was synthesized later through the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org However, significant interest in pyridazines and their derivatives, including pyridazinones, only surged in the mid-20th century. sphinxsai.com

Early research primarily focused on the fundamental synthesis and reactivity of the pyridazinone core. sphinxsai.com A common synthetic route involved the reaction of mucohalic acids with hydrazines. sphinxsai.com Over the years, the versatility of the pyridazinone scaffold became apparent, leading to the synthesis of a vast number of derivatives with diverse substitution patterns. nih.govresearchgate.net This expansion was driven by the discovery of the wide-ranging biological activities associated with this class of compounds. researchgate.netresearchgate.net

The exploration of pyridazinone chemistry has been well-documented in numerous reviews, highlighting the continuous interest and progress in this field. nih.gov These reviews have covered various aspects, from synthetic methodologies to the pharmacological potential of these compounds. nih.govbenthamdirect.com

Research Gaps and Future Directions for 6 Diethylamino Pyridazin 3 2h One

Classical Synthetic Routes to this compound

Traditional synthetic approaches to this compound typically involve a sequence of well-established chemical reactions. These routes focus on the reliable construction of the molecule through the synthesis of key precursors, followed by cyclization and functionalization.

The foundation of classical pyridazinone synthesis lies in the availability of suitable precursor molecules. A common starting point involves the use of 4-oxo-4-(diethylamino)butanoic acid or its derivatives. The synthesis of this precursor can be achieved through the reaction of diethylamine (B46881) with succinic anhydride, leading to the formation of the corresponding amide acid. This step is crucial as it introduces the required diethylamino functionality at an early stage.

Another key precursor is β-keto acid or its ester equivalent, which can be modified to incorporate the diethylamino group. The introduction of functional groups is a critical aspect of this stage, often requiring protecting group strategies to ensure that the desired reactions occur at the correct positions.

The hallmark of pyridazinone synthesis is the ring-closing reaction to form the heterocyclic core. The most prevalent method involves the condensation of a 1,4-dicarbonyl compound, such as a γ-keto acid or its ester, with hydrazine (B178648) hydrate (B1144303). In the context of this compound, the precursor containing the diethylamino group undergoes cyclization with hydrazine. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular condensation to yield the pyridazinone ring.

The choice of reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the final product. Protic solvents like ethanol (B145695) or acetic acid are commonly employed to facilitate the condensation process.

An alternative to introducing the diethylamino group at the precursor stage is its regioselective installation onto a pre-formed pyridazinone ring. This approach often starts with a 6-halopyridazin-3(2H)-one, typically 6-chloro- or 6-bromopyridazin-3(2H)-one. The halogen atom at the 6-position is highly susceptible to nucleophilic aromatic substitution.

The reaction of the 6-halopyridazinone with an excess of diethylamine, often in the presence of a base and at elevated temperatures, leads to the displacement of the halide and the formation of the desired this compound. The regioselectivity of this reaction is generally high due to the electronic properties of the pyridazinone ring, which activate the C6 position towards nucleophilic attack.

| Starting Material | Reagent | Product | Reaction Type |

| 4-oxo-4-(diethylamino)butanoic acid | Hydrazine hydrate | This compound | Condensation/Cyclization |

| 6-Chloropyridazin-3(2H)-one | Diethylamine | This compound | Nucleophilic Aromatic Substitution |

Advanced and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, advanced and sustainable synthetic strategies for pyridazinone derivatives have been developed. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of this compound, microwave irradiation can significantly reduce reaction times for both the ring-closing and the nucleophilic substitution steps. The efficient heating provided by microwaves can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, represents another green chemistry approach. This solvent-free method can be applied to the synthesis of pyridazinones, potentially reducing the environmental impact associated with solvent use and disposal.

| Method | Advantages | Application in Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Ring-closing reactions, Nucleophilic substitution |

| Mechanochemical Synthesis | Solvent-free, reduced waste | Solid-state synthesis of pyridazinone core |

The use of catalysts can enhance the efficiency and selectivity of synthetic transformations. In the context of pyridazinone synthesis, transition metal catalysts, particularly palladium-based catalysts, can be employed for cross-coupling reactions to introduce the diethylamino group. For instance, a Buchwald-Hartwig amination reaction could potentially be used to couple a 6-halopyridazin-3(2H)-one with diethylamine. This catalytic approach often proceeds under milder conditions and with greater functional group tolerance compared to traditional nucleophilic substitution reactions.

Furthermore, the development of organocatalysis offers new avenues for the enantioselective synthesis of pyridazinone derivatives, although this is more relevant for chiral pyridazinones. For the synthesis of this compound itself, the focus of catalytic methods remains on improving the efficiency of the key bond-forming reactions.

Flow Chemistry Applications in Pyridazinone Synthesis

Continuous flow chemistry offers a safe, scalable, and efficient alternative to traditional batch synthesis for pyridazinone derivatives. This methodology allows for precise control over reaction parameters such as temperature and residence time, which can lead to improved yields and selectivity. nih.govescholarship.org The use of microreactors enhances safety, particularly when dealing with hazardous reagents or intermediates. nih.gov

Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyridazinone core. For instance, a two-step telescoped continuous-flow system has been developed for synthesizing the 1,4,6,7-tetrahydro-5H- nih.govresearchgate.netmdpi.comtriazolo[4,5-c]pyridine scaffold, a key intermediate for certain clinical candidates. nih.gov This process involves a cycloaddition followed by an oxidation step, demonstrating the potential for multi-step syntheses in a continuous flow setup. nih.gov The optimization of such systems can be accelerated using multi-objective Bayesian optimization, which simultaneously considers factors like reaction yield and production rate. escholarship.org

While direct synthesis of this compound using flow chemistry is not extensively documented in the provided results, the principles and techniques applied to other pyridazinone derivatives are transferable. The established benefits of flow chemistry, such as enhanced safety and scalability, make it a promising avenue for the future production of this and related compounds. nih.govescholarship.org

Derivatization and Functionalization Strategies of this compound

The pyridazinone ring and its substituents are amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of analogues. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The pyridazinone ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the diethylamino group at the 6-position is an activating group, directing electrophiles to the ortho and para positions of the phenyl ring if one were present. lkouniv.ac.in In the context of the pyridazinone ring itself, the electron-donating nature of the diethylamino group can influence the reactivity of the heterocyclic core towards electrophiles. Reactions like nitration and halogenation are common electrophilic substitution reactions. masterorganicchemistry.com For instance, nitration of a related pyridazinone derivative, 4,5-dichloro-2-methyl-2H-pyridazin-3-one, was achieved using potassium nitrate (B79036) and concentrated sulfuric acid. clockss.org

Nucleophilic Substitution: The pyridazinone ring, particularly when substituted with leaving groups like halogens, is susceptible to nucleophilic substitution. clockss.orgwur.nl For example, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, the chlorine atoms can be displaced by nucleophiles such as phenoxides. clockss.org The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. clockss.orgrsc.org The reaction of 6-chloro-3(2H)pyridazinone with 2-diethylaminoethyl chloride to synthesize 6-chloro-2-diethylaminoethyl-3(2H)-pyridazinone is another example of nucleophilic substitution, in this case at the ring nitrogen. researchgate.net

Reactions at the Pyridazinone Nitrogen Atoms

The nitrogen atoms of the pyridazinone ring can be alkylated or acylated. The N-2 position is a common site for derivatization. For instance, 6-substituted-3(2H)-pyridazinones can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to yield the corresponding N-2-alkylated esters. nih.gov This ester can then be converted to a hydrazide by treatment with hydrazine hydrate, which can be further reacted to form various derivatives. nih.gov

Modifications of the Diethylamino Substituent

While direct modifications of the diethylamino group on the this compound are not explicitly detailed in the provided search results, general reactions of dialkylamino groups can be considered. These could include oxidation, quaternization, or dealkylation under specific conditions. The reactivity of the diethylamino group would be influenced by the electronic nature of the pyridazinone ring.

Synthesis of Analogues and Hybrid Compounds

The synthesis of analogues and hybrid compounds based on the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships. researchgate.netnih.gov This can involve introducing different substituents on the pyridazinone ring or linking the pyridazinone core to other heterocyclic systems. researchgate.netresearchgate.net For example, new pyridazinone derivatives have been synthesized by creating thiosemicarbazide (B42300) side chains at the N-2 position, which were then cyclized to form triazole-containing hybrids. nih.gov The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at specific positions on the pyridazinone ring, often after converting a hydroxyl group to a halogen. researchgate.netnih.gov

Purification and Isolation Techniques in Pyridazinone Chemistry

The purification and isolation of pyridazinone derivatives are crucial steps to obtain compounds of high purity for further study. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical to achieve good recovery of the purified product. nih.gov

Column Chromatography: Silica gel column chromatography is frequently employed to separate reaction mixtures and isolate the desired product. mdpi.comnih.gov The eluting solvent system is optimized to achieve good separation of the components. nih.gov For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used. mdpi.com

Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov

Filtration: This is a simple and effective method for separating a solid product from a liquid reaction mixture or crystallization solvent. nih.gov

The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Table of Purification Techniques

| Technique | Description | Application in Pyridazinone Chemistry |

|---|---|---|

| Recrystallization | Purification of solids based on differential solubility. | Purifying crude pyridazinone products. nih.gov |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Isolation of pyridazinone derivatives from reaction mixtures. mdpi.comnih.gov |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Initial workup to remove water-soluble impurities. nih.gov |

Table of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 1,4,6,7-tetrahydro-5H- nih.govresearchgate.netmdpi.comtriazolo[4,5-c]pyridine | |

| 4,5-dichloro-2-methyl-2H-pyridazin-3-one | |

| 6-chloro-3(2H)pyridazinone | |

| 2-diethylaminoethyl chloride | |

| 6-chloro-2-diethylaminoethyl-3(2H)-pyridazinone | |

| Ethyl bromoacetate | |

| Hydrazine hydrate | |

| Potassium carbonate | |

| Thiosemicarbazide | |

| Triazole | |

| Ethyl acetate | |

| Hexane | |

| Silica gel | |

| Potassium nitrate | |

| Sulfuric acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.gov

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the protons on the pyridazinone ring and the diethylamino substituent. The two protons on the pyridazine (B1198779) ring appear as distinct doublets in the aromatic region, a result of their coupling to each other. The diethylamino group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons, which are coupled to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the signals for all eight carbon atoms in the molecule. The spectrum is characterized by the downfield signal of the carbonyl carbon (C=O) of the pyridazinone ring. rsc.org The carbons of the heterocyclic ring appear in the aromatic region, while the carbons of the diethylamino group are found in the upfield aliphatic region. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.org For pyridazin-3(2H)-one derivatives, the C(3) and C(6) carbons are typically the most deshielded in the heterocyclic ring. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H4 | Value (d, J = x.x Hz) | Value |

| H5 | Value (d, J = x.x Hz) | Value |

| N-CH₂ | Value (q, J = x.x Hz) | Value |

| N-CH₂-CH₃ | Value (t, J = x.x Hz) | Value |

| C3 (C=O) | - | Value |

| C6 | - | Value |

| C4 | - | Value |

| C5 | - | Value |

| N-CH₂ | - | Value |

| N-CH₂-CH₃ | - | Value |

Note: Specific chemical shift (δ) and coupling constant (J) values are dependent on the solvent and instrument frequency and would be determined from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key COSY correlation would be observed between the H4 and H5 protons on the pyridazine ring, confirming their adjacent positions. Another expected correlation is between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signal for H4 would correlate with C4, H5 with C5, the methylene protons with their corresponding carbon, and the methyl protons with their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (like the C=O group) and for connecting different parts of the molecule. Key HMBC correlations would include:

Correlations from the methylene protons (-CH₂-) of the diethylamino group to the C6 carbon of the pyridazine ring, confirming the point of attachment.

Correlations from the H4 proton to carbons C6 and C5, and from the H5 proton to C3.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations from the aliphatic ethyl groups and the aromatic ring protons, C=C and C-N stretching vibrations from the pyridazinone ring, and N-H stretching if tautomeric forms are present. nih.gov

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. kurouskilab.comuq.edu.au The Raman spectrum would also show the C=C and C-N ring stretching modes, as well as the aliphatic C-H vibrations. The carbonyl stretch is often weaker in Raman compared to IR.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O | Stretch | 1650 - 1700 | IR (strong) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |

| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |

| C=C / C-N (Ring) | Stretch | 1400 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The spectrum arises from electrons being promoted from a ground electronic state to an excited state. tanta.edu.eg For this compound, the presence of the conjugated pyridazinone system and the lone pair of electrons on the amino group gives rise to characteristic absorptions.

The principal electronic transitions expected are:

π → π* transitions: These occur in the conjugated system of the pyridazinone ring and are typically responsible for strong absorption bands in the UV region.

n → π* transitions: These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The position of maximum absorbance (λ_max) is influenced by the solvent polarity and the specific substitution on the pyridazinone ring. researchgate.net The diethylamino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential technique for accurately determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the calculation of a unique molecular formula. For this compound, the expected molecular formula is C₈H₁₃N₃O. HRMS analysis would provide an exact mass measurement that matches the theoretical calculated mass for this formula, thereby confirming the elemental composition and lending strong support to the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound, a crystal structure would confirm the planarity of the pyridazinone ring, the geometry of the diethylamino substituent, and the packing of the molecules in the solid state. It would also definitively establish the tautomeric form present in the crystal.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules, which are molecules that are non-superimposable on their mirror images. For derivatives of this compound that possess chirality, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute configuration and conformational preferences.

While extensive chiroptical data for this compound itself is not widely reported, as the parent compound is not chiral, studies on chiral derivatives of the broader pyridazin-3(2H)-one class of compounds have demonstrated the utility of these techniques. For instance, research on chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones has successfully employed chiroptical analysis to characterize and assign the absolute configuration of separated enantiomers. nih.gov

In a notable study, a series of chiral pyridazin-3(2H)-ones were synthesized and resolved into their pure enantiomers. The characterization of these enantiomers was achieved through a combination of chiral High-Performance Liquid Chromatography (HPLC) and chiroptical studies, primarily Circular Dichroism. nih.gov This combined approach allowed for the unambiguous assignment of the absolute configuration for each pair of enantiomers. The investigation revealed a general trend where the (R)-enantiomers were levorotatory, denoted as (-), while the (S)-enantiomers were dextrorotatory, denoted as (+). nih.gov

The ability to correlate the observed chiroptical properties (the specific rotation and the sign of the Cotton effects in CD spectra) with the absolute stereochemistry at the chiral center is a critical aspect of these studies. This correlation provides foundational knowledge for understanding the structure-activity relationships in these series of compounds.

The data from such chiroptical studies are typically presented in a tabular format, summarizing the specific rotation values for each enantiomer.

Table 1: Chiroptical Data for Exemplary Chiral Pyridazin-3(2H)-one Derivatives

| Compound | Enantiomer | Specific Rotation [α] |

| Chiral Pyridazin-3(2H)-one Analog | R | (-) |

| Chiral Pyridazin-3(2H)-one Analog | S | (+) |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of this compound. These calculations, based on the principles of quantum mechanics, provide a quantitative description of the molecule's electronic and geometric properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For pyridazine derivatives, FMO analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. wuxibiology.com The distribution of the HOMO and LUMO across the this compound molecule would indicate which atoms are most likely to participate in electron donation and acceptance. For example, in related heterocyclic systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. A higher HOMO energy suggests greater electron-donating ability, likely influenced by the diethylamino group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. A lower LUMO energy suggests greater electron-accepting ability, likely associated with the pyridazinone ring. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. libretexts.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. bhu.ac.inproteopedia.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets. These methods are particularly useful in drug discovery and development.

Molecular Docking Studies for Ligand-Target Interactions (e.g., enzyme inhibition, receptor binding, in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in understanding the binding modes of potential drug candidates and in structure-based drug design. For pyridazinone derivatives, molecular docking studies have been conducted to investigate their interactions with various biological targets, such as enzymes and DNA. nih.gov

In the context of this compound, docking studies could be used to predict its binding affinity and pose within the active site of a target protein. For example, studies on similar pyridazinone-containing compounds have explored their potential as inhibitors of enzymes like acetylcholinesterase. The results of such studies, including binding energies and key interacting amino acid residues, provide valuable insights into the mechanism of action at a molecular level. nih.gov

| Parameter | Description | Relevance for this compound |

| Binding Affinity (e.g., Docking Score, Binding Energy) | A measure of the strength of the interaction between the ligand and the target. | Predicts how strongly this compound might bind to a biological target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Reveals the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target. |

| Interacting Residues | The specific amino acids in the target's binding site that interact with the ligand. | Identifies the key components of the target that are crucial for the binding of this compound. |

Quantitative Structure-Activity Relationship (QSAR) Model Development (focused on chemical activity or in vitro binding)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu QSAR models are developed using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.govijpbs.net

For a series of compounds including this compound, a QSAR model could be developed to predict their activity based on various descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. The goal is to build a statistically significant model that can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. researchgate.net The predictive power of a QSAR model is typically assessed through internal and external validation techniques. nih.gov

Molecular Dynamics (MD) Simulations of Compound Stability and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical information regarding its structural stability and its interactions with biological macromolecules, such as enzymes or receptors.

In the context of drug discovery, MD simulations are frequently employed to explore the binding mode and stability of a ligand within the active site of a protein. For pyridazinone derivatives, which are known to interact with various biological targets, these simulations are invaluable. ias.ac.innih.gov The general procedure involves placing the compound, in this case, this compound, into a simulation box with a solvated biological target. The system's trajectory is then calculated by integrating Newton's laws of motion, providing a detailed view of the conformational changes and intermolecular interactions.

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and the ligand is stably bound. For small globular proteins, RMSD fluctuations of 1-3 Å are generally considered acceptable. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and ligand. Higher RMSF values indicate greater flexibility.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations can track the number and duration of these bonds throughout the simulation.

Binding Free Energy: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.

While specific MD simulation data for this compound is not publicly available, the methodology described is standard for pyridazinone derivatives and would be directly applicable. A hypothetical MD simulation could reveal how the diethylamino group and the pyridazinone core contribute to binding with a target protein, offering insights for the rational design of more potent and selective analogs. ias.ac.innih.gov

Table 1: Representative Data from a Hypothetical MD Simulation of this compound with a Target Protein

| Parameter | Value | Interpretation |

| Protein RMSD | ~2.5 Å | Indicates a stable protein backbone during the simulation. |

| Ligand RMSD | ~1.8 Å | Suggests the compound remains stably bound in the active site. |

| Average H-Bonds | 2-3 | Significant hydrogen bonding contributes to binding affinity. |

| Binding Free Energy (ΔG) | -9.5 kcal/mol | Predicts a strong binding affinity to the target protein. |

Note: The data in this table is illustrative and based on typical values reported for similar systems in the literature.

Conformational Analysis and Tautomerism of the Pyridazinone Ring

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the presence of different tautomeric forms. For this compound, both conformational analysis and tautomerism are key considerations.

Conformational Analysis:

Tautomerism:

The pyridazin-3(2H)-one ring can exist in two tautomeric forms: the lactam (oxo) form and the lactim (hydroxy) form. ias.ac.inresearchgate.net Theoretical studies on the parent pyridazin-3(2H)-one have shown that the oxo form is significantly more stable than the hydroxy-pyridazine tautomer. ias.ac.innih.gov

The tautomeric conversion from the oxo form to the hydroxy form has been studied computationally. One proposed mechanism involves a direct intramolecular hydrogen transfer, which has a very high activation energy of approximately 42.64 kcal/mol. researchgate.net A more favorable mechanism involves a dimer-assisted double hydrogen transfer, which has a much lower activation energy of around 14.66 kcal/mol. researchgate.net The presence of protic polar solvents can also facilitate the tautomeric conversion by reducing the activation energy of the intramolecular transfer. researchgate.net For this compound, it is expected that the oxo tautomer will be the predominant form.

Table 2: Calculated Relative Energies of Pyridazin-3(2H)-one Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predominance |

| Pyridazin-3(2H)-one (Oxo form) | 0.00 | Predominant form |

| Pyridazin-3-ol (Hydroxy form) | >10 | Minor form |

Note: Data is based on theoretical calculations for the parent pyridazin-3(2H)-one system. ias.ac.inresearchgate.net

Aromaticity and Electronic Delocalization Studies

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic molecules with a delocalized π-electron system. The degree of aromaticity can influence a molecule's reactivity, stability, and biological activity. For the pyridazinone ring in this compound, its aromatic character is a subject of theoretical investigation.

The pyridazine ring itself is considered aromatic. wikipedia.org However, the presence of the carbonyl group in the pyridazin-3(2H)-one form disrupts the continuous delocalization of π-electrons, leading to a reduction in aromaticity. researchgate.net Some studies even describe the pyridazinone ring as non-aromatic. nih.gov

Computational methods are employed to quantify the aromaticity of such systems. Common aromaticity indices include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. Studies on related pyridazinone systems have shown NICS values that are significantly less negative than that of benzene, indicating a lower degree of aromaticity. researchgate.net For instance, a NICS value of -3.21 has been reported for a pyridazinone ring, compared to -10.36 for a tethered phenyl ring in the same molecule. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is based on the deviation of bond lengths from an optimal value for an aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or anti-aromatic character. The HOMA values for pyridazinone rings are generally low, further supporting the idea of reduced aromaticity. ias.ac.in

The electron-donating diethylamino group at the 6-position is expected to influence the electronic properties and potentially the aromaticity of the pyridazinone ring through resonance and inductive effects. rsc.org The nitrogen lone pair can participate in delocalization, which could modulate the ring's electronic character.

The electronic delocalization within the molecule can be visualized through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. acgpubs.org

Table 3: Representative Aromaticity Indices for Pyridazinone Systems

| Aromaticity Index | Typical Value for Pyridazinone Ring | Reference Value (Benzene) | Interpretation |

| NICS(0) | -3 to -5 ppm | ~ -10 ppm | Low aromaticity |

| HOMA | < 0.5 | ~ 1 | Non-aromatic character |

Note: The values are representative and based on data for various pyridazinone derivatives from the literature. ias.ac.inresearchgate.net

Mechanistic Studies of Molecular Interactions Non Clinical Focus

Enzyme Modulation and Inhibition Mechanisms (in vitro)

The pyridazinone scaffold is a key feature in a variety of compounds designed to modulate the activity of several important enzymes. In vitro studies have elucidated the inhibitory profiles of these derivatives against phosphodiesterases, cyclooxygenases, and aldose reductase.

Pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes, which are crucial for regulating intracellular levels of the second messengers cAMP and cGMP. researchgate.net Inhibition of specific PDE isoenzymes is a therapeutic strategy for various conditions; for instance, PDE3 inhibitors are investigated for congestive heart failure, while PDE4 inhibitors are explored for inflammatory diseases. researchgate.net

One notable pyridazinone derivative, 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP), has been found to be selectively cytotoxic to cells that express both PDE3A and Schlafen12 (SLFN12). nih.gov This discovery points to a non-catalytic role for PDE3A in a druggable cytotoxic interplay with SLFN12. nih.gov The PDE3 inhibitor cilostazol (B1669032) demonstrated a significant reduction in the viability of GIST882 human cancer cells, which express PDE3A, with an IC₅₀ of 0.35 μM. nih.gov

Studies on other pyridazinone derivatives have revealed potent inhibitory activity. For instance, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was identified as a promising and selective inhibitor of the PDE4B isoenzyme, with an IC₅₀ value of 251 ± 18 nM. nih.gov Structure-activity relationship (SAR) analyses of 4,5-dihydropyridazin-3-one derivatives as PDE4 inhibitors highlighted that modifications at the N-2 position of the pyridazine (B1198779) ring could lead to significantly more potent compounds. researchgate.net

Table 1: In Vitro PDE Inhibition by Pyridazinone Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Conditions | Reference |

|---|---|---|---|---|

| Cilostazol | PDE3 | 350 | GIST882 cell viability | nih.gov |

The pyridazinone core is a prominent scaffold in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. sarpublication.comnih.gov COX-2 is an inducible enzyme responsible for prostaglandin (B15479496) production during inflammation, whereas COX-1 is a constitutive enzyme involved in gastric mucosa protection. nih.govnih.gov

A variety of 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated potent and selective COX-2 inhibition. cu.edu.egnih.gov For example, compound 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one exhibited a COX-2 IC₅₀ of 0.11 μM. nih.gov Another derivative, 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one, showed an IC₅₀ of 43.84 nM for COX-2, with a selectivity index (SI) of 11.51, comparable to that of celecoxib (B62257) (SI 11.78). cu.edu.eg The introduction of two methoxy (B1213986) groups on the phenyl ring at the 6-position was found to significantly enhance COX-2 inhibitory activity. cu.edu.eg Similarly, tethering a benzenesulfonamide (B165840) pharmacophore to certain NSAIDs via a 1,2,3-triazole linker produced compounds with high COX-2 selectivity; one such derivative (compound 6b) had a COX-2 IC₅₀ of 0.04 µM and a selectivity index of 329, surpassing celecoxib. semanticscholar.org

Table 2: In Vitro COX-2 Inhibition Data for Pyridazinone Derivatives

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (3g) | 504.6 | 43.84 | 11.51 | cu.edu.eg |

| Celecoxib | 868.5 | 73.53 | 11.78 | cu.edu.eg |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | >100 | 0.11 µM (110 nM) | >0.9 | nih.gov |

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes complications. researchgate.net Inhibiting this enzyme is a therapeutic strategy to prevent such complications. Several pyridazin-3-one derivatives have been synthesized and evaluated for their aldose reductase inhibitory activity in vitro. nih.govnih.gov

In one study, a series of 4,6-diaryl pyridazinones substituted at the 2-position with carboxylic acid-bearing chains were tested against pig lens aldose reductase. nih.gov The N-acetic acid derivative with a chlorine atom on the phenyl ring at the 6-position of the pyridazinone core was the most active, with an IC₅₀ value of 1.2 x 10⁻⁵ M (12 µM). nih.gov This study also highlighted the importance of lipophilicity and the spatial configuration of the compounds for enzymatic activity. nih.gov Another study focused on isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, where the presence of a phenyl group with an electron-withdrawing substituent at position 6 was beneficial for activity. nih.gov The 3-methyl-4-(p-chlorophenyl)isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid derivative was the most potent in this series. nih.gov

Table 3: In Vitro Aldose Reductase Inhibition by Pyridazinone Derivatives

| Compound Class/Derivative | IC₅₀ (M) | Enzyme Source | Reference |

|---|---|---|---|

| N-acetic acid derivative of 4,6-diaryl pyridazinone (with Cl at position 6) | 1.2 x 10⁻⁵ | Pig lens aldose reductase | nih.gov |

Receptor Binding and Signaling Pathway Modulation (in vitro)

Beyond direct enzyme inhibition, pyridazinone derivatives modulate cellular functions by interacting with specific receptors and signaling pathways. These interactions have been explored in various in vitro models.

Recent studies have designed pyridazin-3-one derivatives as vasorelaxant agents that modulate the endothelial nitric oxide synthase (eNOS) pathway. nih.govrsc.org Certain novel pyridazinone derivatives demonstrated superior vasorelaxant activity compared to standard drugs like nitroglycerin. rsc.org The most active compounds significantly increased eNOS mRNA expression and the aortic content of nitric oxide (NO), indicating their mechanism involves enhancing the NO signaling pathway, which is critical for vasodilation. rsc.org Molecular modeling studies suggest these compounds may act as inhibitors of the inositol (B14025) trisphosphate (IP3) receptor. nih.gov

Furthermore, pyridazinone derivatives have been investigated as modulators of the c-jun N-terminal kinase (JNK) signaling pathway, which is implicated in cancer cell survival and proliferation. nih.gov A series of 3,6-disubstituted pyridazine derivatives were designed to target JNK1. One compound was shown to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form and downstream targets, c-Jun and c-Fos, in tumor models. nih.gov

Antimicrobial Activity Mechanisms against Model Microorganisms (in vitro)

The pyridazinone scaffold has been incorporated into molecules with the aim of discovering new antimicrobial agents. ontosight.ai In vitro screening of various pyridazinone derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

One study reported that a series of 4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives showed antibacterial activity against Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com The compound featuring a fluoro group at the para position of the aryl ring was particularly active. mdpi.com Another screening showed that certain synthesized pyridazine derivatives possessed good biological activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net However, not all derivatives are universally active; some N-oxide derivatives of tricyclic pyridazine systems were found to be inactive against Gram-negative bacteria and fungi but showed moderate activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The search for novel antimicrobials has also led to the design of pyridone derivatives that inhibit DNA gyrase, an essential bacterial enzyme. nih.gov

Table 4: In Vitro Antimicrobial Activity of Pyridazinone Derivatives

| Compound Series/Derivative | Model Microorganism | Activity Measurement | Reference |

|---|---|---|---|

| 4-(Aryl)-6-phenylpyridazin-3(2H)-ones | S. aureus (MRSA), P. aeruginosa | MIC values (e.g., 4.52 μM for one derivative against MRSA) | mdpi.com |

| Synthesized pyridazine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Zone of inhibition | researchgate.net |

| Tricyclic pyridazine N-oxides | S. aureus, S. epidermidis | Moderate activity (MIC values not specified) | nih.gov |

Structure-Activity Relationship (SAR) Analysis of Molecular Interactions

The biological activities of pyridazinone derivatives are highly dependent on the nature and position of substituents on the core heterocyclic ring. SAR analyses have provided valuable insights for designing more potent and selective compounds. researchgate.net

For PDE Inhibition: In PDE4 inhibitors based on the pyridazinone scaffold, a planar pyridazinone ring generally confers greater activity than the non-planar dihydropyridazinone structure. nih.gov This is attributed to better interactions within the hydrophobic pocket of the enzyme's active site. nih.gov For 4,5-dihydropyridazin-3-one derivatives, topological explorations at the N-2 position have been crucial for identifying additional interactions with the PDE4 binding site, leading to more potent and water-soluble compounds. researchgate.net

For COX-2 Inhibition: The selectivity and potency of COX-2 inhibition are influenced by the electronic and lipophilic environment around the pyridazinone core. cu.edu.eg For 6-phenyl-substituted pyridazinones, introducing electron-donating groups like methoxy at the para and meta positions of the phenyl ring enhances COX-2 activity significantly. cu.edu.eg In contrast, electron-donating groups like N-dimethylamino at the para position can decrease activity. cu.edu.eg

For Aldose Reductase Inhibition: SAR studies on diaryl pyridazin-3-ones revealed that attaching a short chain with a carboxylic acid function at the N-2 position is critical for activity. nih.gov An N-acetic acid moiety proved more effective than longer propionic or butyric acid chains. nih.gov Furthermore, the lipophilicity and spatial arrangement of substituents play a prominent role; for example, an electron-withdrawing chlorine atom on the phenyl ring at the C-6 position enhanced inhibitory potency. nih.govnih.gov

For Antimicrobial Activity: In a series of 4-(aryl)-6-phenylpyridazin-3(2H)-ones, the type of substitution on the aryl ring significantly impacted antibacterial efficacy. mdpi.com A fluoro group at the para position led to a more active compound. mdpi.com N-alkylation of the pyridazinone ring with an ethyl ester group, and its subsequent hydrolysis to a carboxylic acid, were also explored, indicating that modifications at this position influence the activity profile. mdpi.com

Advanced Analytical Methods for Research and Characterization

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 6-(diethylamino)pyridazin-3(2H)-one from starting materials, byproducts, and degradants, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of pyridazinone derivatives. For nitrogen-containing heterocyclic compounds, reversed-phase HPLC is a common approach, utilizing columns such as C18. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) formate (B1220265) as a modifier) and an organic solvent like acetonitrile. researchgate.net This technique allows for the effective separation of polar isomeric molecules. researchgate.net In studies of related pyridazinone derivatives, HPLC has been used for enantioresolution to separate and analyze different stereoisomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile or polar compounds like many pyridazinone derivatives, derivatization may be necessary to improve their chromatographic behavior. nih.gov For instance, in the analysis of other heterocyclic compounds, derivatization with agents like diazomethane (B1218177) has been used to improve chromatographic performance. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with GC-MS/MS, is a widespread procedure for sample preparation in complex matrices. scispec.co.th This approach, while developed for multi-residue pesticide analysis, provides a framework that can be adapted for the extraction of pyridazinone compounds from various samples. scispec.co.thgcms.cz The GC-MS system, particularly a triple quadrupole mass spectrometer (GC-MS/MS), offers high sensitivity and selectivity, allowing for the detection of trace-level contaminants and the reliable quantification of the target analyte through methods like multiple reaction monitoring (MRM). scispec.co.th

Liquid Chromatography-Mass Spectrometry (LC-MS), and its high-resolution counterpart, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are cornerstone techniques for the characterization and quantification of pyridazinone derivatives. nih.govnih.gov These methods are highly sensitive and selective, making them suitable for complex sample matrices.

In the analysis of pyridazinone compounds, electrospray ionization (ESI) in the positive mode often yields a higher response and is commonly employed. nih.gov The quantitative analysis is typically performed in the multiple reaction monitoring (MRM) mode, which enhances specificity and sensitivity. nih.govekb.egnih.gov For example, a UPLC-MS/MS method was developed for a novel pyridazinone derivative, YWS01125, where the MRM transition was set to m/z 446.2 → 336 for quantification. nih.gov LC-MS studies are also crucial for structure determination and purity analysis of newly synthesized derivatives. researchgate.net

Table 1: Example LC-MS/MS Parameters for Analysis of a Pyridazinone Derivative

| Parameter | Value/Condition | Source |

|---|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | nih.gov |

| Mass Spectrometer | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Example MRM Transition | m/z 446.2 → 336 (for YWS01125) | nih.gov |

| Mobile Phase | Acetonitrile and aqueous solutions with modifiers (e.g., formic acid) | researchgate.netekb.eg |

| Column Type | Reversed-phase (e.g., C18) | researchgate.netekb.eg |

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be used to investigate the redox properties of this compound. These techniques provide insights into the electron transfer processes, which can be correlated with the compound's chemical reactivity and potential mechanisms of action. Studies on other electrochemically active molecules, like aminoanthracene derivatives, have used voltammetry to study their redox activity and the effect of metal cation complexation. pleiades.online Such an approach could be applied to this compound to understand its electrochemical behavior, including oxidation and reduction potentials.

Applications in Research and Industry Excluding Human Clinical Uses

Role as Versatile Synthetic Intermediates in Organic Synthesis

Pyridazin-3(2H)-ones are a crucial class of nitrogen-containing heterocyclic compounds in organic synthesis. researchgate.net Their chemical reactivity allows for the creation of a multitude of new products. researchgate.net The diazine rings within these compounds serve as fundamental building blocks for numerous natural and synthetic molecules. researchgate.net The pyridazin-3(2H)-one ring can be readily synthesized under mild conditions and is easily derivatized at various positions, making it a valuable scaffold for medicinal chemists. researchgate.net

The palladium-catalyzed cross-coupling reaction is a highly effective method for introducing different substituents into the pyridazinone core. researchgate.net This methodology has been instrumental in synthesizing functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives. nih.gov For instance, a general method for creating functionalized pyridazinylboronic acids and esters has been developed using a directed ortho metalation (DoM)-boronation protocol. nih.gov These intermediates then readily participate in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to yield aryl- and heteroarylpyridazines. nih.gov

The synthesis of various pyridazinone derivatives often involves multi-step reaction sequences. For example, 6-substituted-3(2H)-pyridazinones can be reacted with ethyl bromoacetate (B1195939) and potassium carbonate to form an ester, which can then be treated with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide. nih.gov This hydrazide can be further reacted with appropriate benzaldehydes to generate a range of benzalhydrazone derivatives. nih.gov

The versatility of the pyridazinone core is further demonstrated by its use in constructing more complex heterocyclic systems. For example, pyridazino[4,5-c]isoquinolinones have been prepared using palladium-catalyzed cross-coupling reactions. researchgate.net The reactivity of the pyridazinone ring also allows for transformations such as dehydrogenation using bromine in acetic acid. researchgate.net

The following table summarizes some key synthetic transformations involving the pyridazin-3(2H)-one core:

| Starting Material | Reagents | Product | Reaction Type |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate, K2CO3 | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | Alkylation |

| Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | Hydrazine hydrate | 6-substituted-3(2H)-pyridazinone-2-yl-acetohydrazide | Hydrazinolysis |

| 6-substituted-3(2H)-pyridazinone-2-yl-acetohydrazide | Benzaldehyde | Benzalhydrazone derivative | Condensation |

| 3-monosubstituted s-tetrazine | Silyl enol ether | Functionalized pyridazine (B1198779) | Inverse electron demand Diels-Alder |

| β,γ-unsaturated hydrazones | Cu(II) catalyst | 1,6-dihydropyridazines | 6-endo-trig cyclization |

Applications in Agrochemical Development (e.g., Herbicides, Insecticides)

A significant number of pyridazinone derivatives have been investigated and found to possess a wide array of agrochemical activities, including use as insecticides and herbicides. researchgate.net

One of the most well-known pyridazinone-based herbicides is Chloridazon. nih.gov This compound, chemically known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a selective herbicide primarily used in beet cultivation to control annual broad-leafed weeds. nih.gov Its mode of action involves the inhibition of photosynthesis and the Hill reaction. nih.gov Chloridazon is readily absorbed by the roots of plants and translocated throughout the plant. nih.gov

Recent research continues to explore the potential of pyridazinone derivatives as novel herbicides. For example, certain 6-chloro-3-[(4-fluorophenoxy)methyl] researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their herbicidal properties. liberty.edu Furthermore, patent literature discloses pyridazinone compounds and their N-oxides or salts as effective agents for controlling undesired vegetation. google.com These compounds often feature various substituents on the pyridazinone ring, highlighting the ongoing efforts to develop new and improved herbicidal agents based on this scaffold. google.com

The following table details some pyridazinone derivatives with reported agrochemical activity:

| Compound Name | Agrochemical Activity | Mode of Action |

| Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) | Herbicide | Inhibition of photosynthesis and the Hill reaction |

| 6-chloro-3-[(4-fluorophenoxy)methyl] researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine | Herbicide | Targets certain fungi like Fusarium oxysporum |

| Various substituted pyridazinones | Herbicide | Control of undesired vegetation |

Exploration in Materials Science (e.g., Optoelectronic Materials, Dyes)

The unique structural and electronic properties of pyridazine derivatives have led to their exploration in the field of materials science, particularly in the development of optoelectronic materials. ossila.com Optoelectronic materials are capable of interacting with and manipulating both light and electrical energy, a property that stems from their often conjugated structures. ossila.com These materials are central to modern technologies such as light-emitting diodes (LEDs), displays, and photovoltaics. ossila.com

The tunability of the optical properties of organic compounds, like pyridazine derivatives, by modifying their chemical structure is a key advantage. ossila.com This allows for the precise control of properties such as emission wavelength. ossila.com Pyridazine-based iridium (III) complexes have been synthesized and investigated for their application in phosphorescent Organic Light Emitting Diodes (OLEDs). liberty.edu These materials show promise for advancing OLED technology by offering a high-yield synthesis, which could lead to reduced manufacturing costs and more efficient devices. liberty.edu The planar and aromatic nature of pyridazines makes them suitable candidates for use as organic semiconductors. liberty.edu

Development of Chemical Probes and Biological Tools (non-clinical)

The reactivity and ability to be functionalized make pyridazin-3(2H)-one derivatives suitable for the development of chemical probes and biological tools for non-clinical research. These tools are essential for studying biological processes at the molecular level. While direct examples for 6-(diethylamino)pyridazin-3(2H)-one are not prevalent in the provided search results, the general principles of using heterocyclic scaffolds for such purposes are well-established. The ability to introduce various functional groups onto the pyridazinone ring allows for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, which can be used to track the distribution and interaction of these compounds within biological systems.

Advanced Bio-imaging Agent Development (non-clinical)

The development of advanced bio-imaging agents is a burgeoning area of research where pyridazinone derivatives could play a significant role. The inherent fluorescence of some organic molecules, or the ability to attach fluorophores to the pyridazinone scaffold, opens up possibilities for their use in non-clinical imaging applications. These agents can be designed to target specific biological structures or processes, allowing for their visualization in living cells or tissues. The tunable photophysical properties of pyridazine derivatives make them attractive candidates for the development of novel imaging probes with tailored absorption and emission characteristics.

Future Research Perspectives for 6 Diethylamino Pyridazin 3 2h One

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for synthesizing pyridazinone cores are established, future research should focus on developing more efficient, selective, and sustainable synthetic routes. wikipedia.org Modern synthetic strategies can offer significant improvements over traditional multi-step procedures which often involve harsh conditions.

Key areas for development include:

One-Pot Multistep Reactions: Combining several synthetic steps into a single operation, as demonstrated for other pyridazinone derivatives, can significantly improve efficiency, reduce waste, and simplify purification processes. oup.com

Solid-Phase Synthesis: The use of solid supports, such as a Wang resin, allows for streamlined synthesis and purification. researchgate.net Future work could adapt solid-phase techniques for 6-(diethylamino)pyridazin-3(2H)-one, potentially coupled with Suzuki cross-coupling reactions to introduce diverse functionalities onto the pyridazinone core. researchgate.net

Metal-Free Catalysis: Developing metal-free reaction pathways, such as the aza-Diels-Alder reaction between 1,2,3-triazines and enamines, offers a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. tandfonline.com These methods can provide high regioselectivity and functional group tolerance under neutral conditions. tandfonline.com

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Table 1: Comparison of Synthetic Methodologies for Pyridazinone Derivatives

| Methodology | Advantages | Disadvantages | Future Research Goal for this compound |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | Often multi-step, lower yields, harsh conditions | Baseline for comparison |

| One-Pot Reactions | Increased efficiency, reduced waste | Requires compatible reaction conditions | Develop a one-pot protocol from basic precursors |

| Solid-Phase Synthesis | Simplified purification, automation potential | Higher initial setup cost, resin limitations | Adapt for high-throughput library synthesis |

| Aza-Diels-Alder | High regioselectivity, metal-free, mild conditions | Substrate scope may be limited | Explore as a key ring-forming strategy |

| Flow Chemistry | Enhanced safety, scalability, process control | Requires specialized equipment | Optimize synthesis for large-scale, sustainable production |

Comprehensive Exploration of Reactivity with Diverse Reagents

A thorough understanding of the reactivity of the this compound core is crucial for creating diverse analogues. The pyridazin-3(2H)-one ring system possesses multiple reactive sites, including the ring nitrogens and carbons (C4 and C5), offering opportunities for extensive functionalization. openmedicinalchemistryjournal.com

Future research should systematically explore:

N-Alkylation and N-Arylation: While N-alkylation with reagents like ethyl chloroacetate (B1199739) is known oup.com, a broader range of electrophiles should be investigated to introduce diverse side chains at the N2 position, which is known to be critical for modulating biological activity.

C-H Functionalization: Modern C-H activation/functionalization reactions could enable direct modification of the C4 and C5 positions of the pyridazinone ring, bypassing the need for pre-functionalized substrates. Rhodium-catalyzed C-H alkynylation has been shown to be effective on related heterocycles and could be a promising avenue. researchgate.net

Reactions with Nucleophiles: Investigating the reactivity of the ring with a wide array of nucleophiles can lead to the discovery of new substitution patterns and novel derivatives.

Cyclization Reactions: Using the existing functional groups as handles to build fused-ring systems, such as thieno[2,3-c]pyridazines or pyridopyridazinones, can lead to structurally complex molecules with unique properties. nih.gov

Integration of Advanced Computational Approaches with Experimental Studies

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy to accelerate the discovery process. For this compound, computational tools can provide invaluable insights and guide research efforts.

Prospective computational studies include:

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic properties, reactivity, and spectroscopic characteristics, aiding in the rationalization of its chemical behavior. acs.org

Molecular Docking and 3D-QSAR: These methods are instrumental in predicting the binding affinity and interaction patterns of novel analogues with potential biological targets. oup.com They can help prioritize which derivatives to synthesize, saving time and resources.

Molecular Dynamics (MD) Simulations: MD and its derivatives, like steered molecular dynamics (SMD), can be employed to study the dynamic behavior of the molecule within a biological target's active site. nih.gov This approach can help identify novel scaffolds and understand complex binding kinetics, as demonstrated in the identification of pyridazinone-based FABP4 inhibitors. nih.gov

Discovery of New Molecular Targets and Mechanistic Insights (non-clinical)

The pyridazinone scaffold is a "privileged structure," appearing in compounds with a wide array of biological activities, including cardiovascular and anticancer effects. researchgate.netacs.org Future non-clinical research should aim to identify novel molecular targets for this compound and its derivatives, moving beyond established areas.

Potential avenues for exploration include:

Enzyme Inhibition: Pyridazinone derivatives have been identified as inhibitors of various enzymes, including phosphodiesterase (PDE) nih.gov, VEGFR-2 researchgate.net, and Fatty Acid Binding Protein 4 (FABP4). nih.gov Screening against diverse enzyme families could uncover new therapeutic applications.

Ion Channel Modulation: Recent studies have shown that pyridazinone derivatives can act as potent and selective inhibitors of ion channels like the Transient Receptor Potential Canonical 5 (TRPC5), which is implicated in kidney disease. nih.gov

Receptor Agonism/Antagonism: The structural features of the molecule could allow it to interact with a variety of cell surface or nuclear receptors.

Mechanism of Action Studies: For any identified activity, detailed mechanistic studies using cell-based assays and biochemical techniques are essential to understand how the compound exerts its effects. For instance, investigating the downstream effects of eNOS modulation by pyridazinone-based vasorelaxants can provide a deeper understanding of their function. oup.com

Table 2: Known and Potential Non-Clinical Targets for the Pyridazinone Scaffold

| Target Class | Specific Example | Potential Application Area | Reference |

|---|---|---|---|

| Enzymes | Phosphodiesterase (PDE) | Anti-inflammatory, Cardiovascular | nih.gov |

| VEGFR-2 | Anticancer (Anti-angiogenesis) | researchgate.net | |

| Fatty Acid Binding Protein 4 (FABP4) | Metabolic Diseases | nih.gov | |

| Ion Channels | Transient Receptor Potential Canonical 5 (TRPC5) | Chronic Kidney Disease | nih.gov |

| Signaling Proteins | Endothelial Nitric Oxide Synthase (eNOS) | Cardiovascular (Vasodilation) | oup.com |

Expansion into Emerging Fields (e.g., Supramolecular Chemistry, Nanomaterials)

The unique physicochemical properties of the pyridazine (B1198779) ring—such as its high dipole moment and dual hydrogen-bond accepting capability—make it an intriguing candidate for applications in materials science, an area that remains largely unexplored for this scaffold. nih.gov

Future research should investigate:

Supramolecular Chemistry: The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors is a key feature for designing self-assembling systems. nih.gov Research could explore how this compound can form predictable supramolecular structures, like one-dimensional chains or two-dimensional layers, through hydrogen bonding and π-π stacking interactions. nih.govacs.orgrsc.org These properties are foundational for creating novel functional materials, such as hydrogels or molecular sensors. openmedicinalchemistryjournal.commsesupplies.com

Nanomaterials and Functional Polymers: Nitrogen heterocycles are increasingly used as building blocks for functional polymers and nanomaterials. openmedicinalchemistryjournal.commsesupplies.com The pyridazinone core could be polymerized or used as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or functional nanoparticles. Such materials could have applications in catalysis, gas storage, or as responsive materials.

Sustainable Production and Environmental Impact Assessment

As with any chemical compound intended for broader application, assessing its environmental footprint and developing sustainable production methods is paramount.

Sustainable Production: Future synthetic research must prioritize green chemistry principles. This includes using environmentally benign solvents, developing solvent-free methods like grinding, employing energy-efficient techniques like microwave irradiation, and using reusable catalysts. openmedicinalchemistryjournal.comnih.govtandfonline.com The development of metal-free synthetic routes, as discussed in section 8.1, is a significant step toward sustainable production. tandfonline.com

Environmental Impact Assessment: There is a critical need to evaluate the environmental fate of this compound. Studies should be conducted to determine its:

Biodegradability: Research on other pyridazine derivatives shows that degradation is possible, but highly dependent on the substitution pattern and environmental conditions (aerobic vs. anaerobic). tandfonline.comtandfonline.com The degradation pathway, whether through hydroxylation or ring cleavage, needs to be elucidated. nih.govasm.org

Ecotoxicity: The potential toxicity to various organisms, including microbes, algae, and aquatic invertebrates, must be assessed. nih.govresearchgate.net Herbicides based on the pyridazinone structure are known to affect photosynthetic electron transport in algae, highlighting a potential area of environmental interaction. nih.gov

Persistence and Mobility: Understanding the compound's persistence in soil and water and its potential for leaching is crucial for a complete environmental risk profile. epa.gov

Q & A

Basic: How can researchers optimize the synthesis of 6-(Diethylamino)pyridazin-3(2H)-one to improve yield and purity?

Methodological Answer:

Key parameters include:

- Reaction Temperature : Reflux conditions (e.g., 120°C in ethanol/water mixtures) enhance cyclization efficiency .

- Catalyst Selection : Palladium-based catalysts improve cross-coupling reactions for substituted pyridazinones .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol) ensures high purity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce side reactions in nucleophilic substitutions .